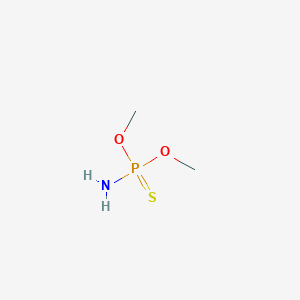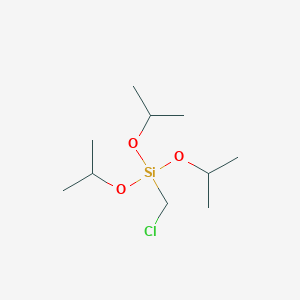![molecular formula C14H12N2O B101161 4-Ethoxybenzo[c]cinnoline CAS No. 19174-71-1](/img/structure/B101161.png)
4-Ethoxybenzo[c]cinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxybenzo[c]cinnoline is a heterocyclic compound that belongs to the cinnoline family It is characterized by a fused benzene and pyridazine ring system with an ethoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxybenzo[c]cinnoline can be achieved through several methods. One common approach involves the cyclization of derivatives of arenediazonium salts, arylhydrazones, and arylhydrazines. For instance, the cyclization of ortho-ethynylarenediazonium salts can yield benzo[c]cinnoline derivatives .
Another method involves the copper(II)-promoted or electrochemical oxidation of 2-azobiaryls. This method allows for the construction of diversely functionalized benzo[c]cinnoline derivatives with high efficiency and functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and available resources.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxybenzo[c]cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzo[c]cinnolinium salts.
Reduction: Reduction reactions can convert nitroaryls to benzo[c]cinnoline derivatives.
Substitution: Substitution reactions involving aryl halides and aryl hydrazides or nitrobenzene can yield benzo[c]cinnoline derivatives.
Common Reagents and Conditions
Oxidation: Copper(II) or electrochemical oxidation.
Reduction: Electrochemical reduction or transition-metal catalysis.
Substitution: Aryl halides, aryl hydrazides, and nitrobenzene under appropriate catalytic conditions.
Major Products
The major products formed from these reactions include various functionalized benzo[c]cinnoline derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
4-Ethoxybenzo[c]cinnoline has several scientific research applications, including:
Chemistry: Used as a ligand to construct complexes and as a building block for the synthesis of other heterocyclic compounds.
Biology: Employed in the development of biosensors and as a fluorophore for biological studies.
Medicine: Investigated for its potential anticancer, antiandrogenic, and antimicrobial activities.
Industry: Utilized in the production of organic field-effect transistors and other electronic materials
Mecanismo De Acción
The mechanism of action of 4-Ethoxybenzo[c]cinnoline involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to interfere with cellular processes such as DNA replication and repair. The compound’s fluorescence properties are due to its unique photophysical characteristics, including broad absorption bands and large Stoke shifts .
Comparación Con Compuestos Similares
Similar Compounds
Cinnoline: A parent compound with a similar fused benzene and pyridazine ring system.
Quinoxaline: Another heterocyclic compound with a fused benzene and pyrazine ring system.
Quinazoline: A compound with a fused benzene and pyrimidine ring system.
Uniqueness
4-Ethoxybenzo[c]cinnoline is unique due to its ethoxy group, which imparts distinct chemical and physical properties
Propiedades
IUPAC Name |
4-ethoxybenzo[c]cinnoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-17-13-9-5-7-11-10-6-3-4-8-12(10)15-16-14(11)13/h3-9H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHFNZDOHWFNOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1N=NC3=CC=CC=C23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














